![molecular formula C12H10BrN3O2 B2560772 N-(5-bromo-2-pyrimidinyl)-4-methoxybenzenecarboxamide CAS No. 120821-52-5](/img/structure/B2560772.png)
N-(5-bromo-2-pyrimidinyl)-4-methoxybenzenecarboxamide
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Description
N-(5-bromo-2-pyrimidinyl)-4-methoxybenzenecarboxamide, also known as BrP-L, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Scientific Research Applications
Synthesis of Novel Chemical Structures
Research has explored the synthesis of novel chemical structures derived from or related to N-(5-bromo-2-pyrimidinyl)-4-methoxybenzenecarboxamide. These studies have led to the creation of compounds with potential analgesic and anti-inflammatory properties. For example, the synthesis of new heterocyclic compounds such as benzodifuranyl, triazines, and oxadiazepines, showing significant COX-2 inhibitory activity, has been reported (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities
Several studies focus on the antimicrobial potential of compounds related to N-(5-bromo-2-pyrimidinyl)-4-methoxybenzenecarboxamide. For instance, the synthesis and antimicrobial activities of 2-aryl-3,4-dihydro-4-oxo-5-bromobenzofuro[3,2-d]pyrimidines have been explored, highlighting their effectiveness against various microbial strains (Parameshwarappa & Sangapure, 2009). Furthermore, new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines showed variable and modest activities against clinically isolated strains of bacteria and fungi (Prasanna Kumara, Mohana, & Mallesha, 2013).
properties
IUPAC Name |
N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c1-18-10-4-2-8(3-5-10)11(17)16-12-14-6-9(13)7-15-12/h2-7H,1H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFAWWCAJOIMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide |
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